molecular formula C15H11BrN2 B8724759 4-(4-Bromophenyl)quinolin-8-amine CAS No. 97802-11-4

4-(4-Bromophenyl)quinolin-8-amine

Cat. No. B8724759
Key on ui cas rn: 97802-11-4
M. Wt: 299.16 g/mol
InChI Key: WTJLSGWVGRRLGQ-UHFFFAOYSA-N
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Patent
US06664111B2

Procedure details

To a stirred solution of 8-amino-4-(4-bromophenyl)quinoline (2.0 g), arsenic acid (2.3 g) and orthophosphoric acid (6 mL) was added 1-(4-bromophenyl)-3-chloropropan-1-one (2.1 g). Care was taken during the addition that the temperature did not to exceed 120° C. The temperature was then ramped to 140° C. and kept there for 1.5 h. The reaction mixture was cooled to room temperature, poured onto ice and then made alkaline with 30% KOH. The precipitated solid was filtered off, washed with water and extracted with hot toluene. This solution was dried over MgSO4 and evaporated to give 4,7-bis(4-bromophenyl)-1,10-phenanthroline as confirmed by 1H NMR.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[C:7]2[C:12]1[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][CH:13]=1.[As](=O)(O)(O)O.P(=O)(O)(O)O.[Br:29][C:30]1[CH:35]=[CH:34][C:33]([C:36](=O)[CH2:37][CH2:38]Cl)=[CH:32][CH:31]=1.[OH-].[K+]>>[Br:18][C:15]1[CH:16]=[CH:17][C:12]([C:7]2[C:6]3[C:11](=[C:2]4[C:3](=[CH:4][CH:5]=3)[C:36]([C:33]3[CH:34]=[CH:35][C:30]([Br:29])=[CH:31][CH:32]=3)=[CH:37][CH:38]=[N:1]4)[N:10]=[CH:9][CH:8]=2)=[CH:13][CH:14]=1 |f:4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=CC=C2C(=CC=NC12)C1=CC=C(C=C1)Br
Name
Quantity
2.3 g
Type
reactant
Smiles
[As](O)(O)(O)=O
Name
Quantity
6 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
2.1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(CCCl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Care was taken during the addition that the temperature
CUSTOM
Type
CUSTOM
Details
to exceed 120° C
CUSTOM
Type
CUSTOM
Details
was then ramped to 140° C.
ADDITION
Type
ADDITION
Details
poured onto ice
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with hot toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This solution was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=CC=NC2=C3N=CC=C(C3=CC=C12)C1=CC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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